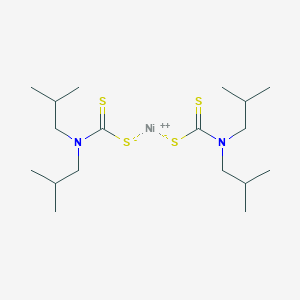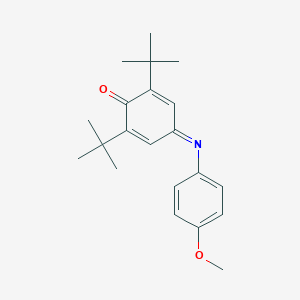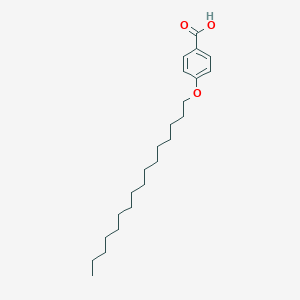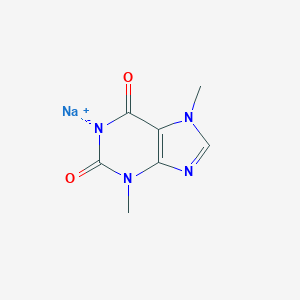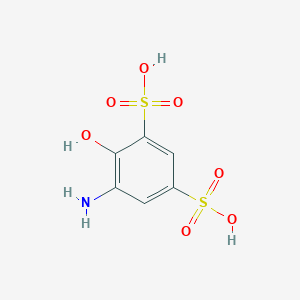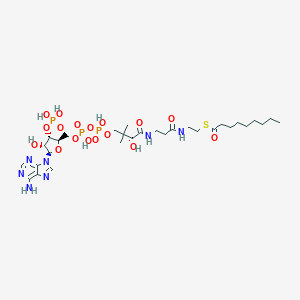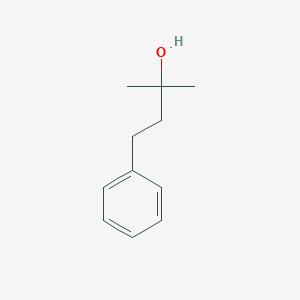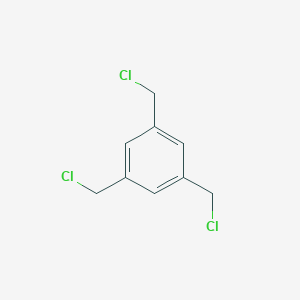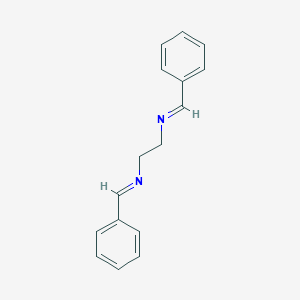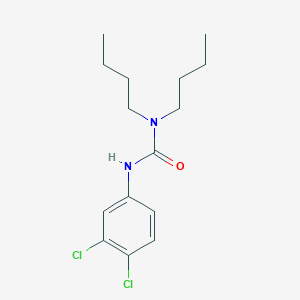![molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9](/img/structure/B93540.png)
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4. It is known for its unique structure, which includes a phenyl ring substituted with a dicyanoethenyl group and a propanedinitrile moiety.
Vorbereitungsmethoden
The synthesis of 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 4-formylbenzonitrile with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted nitriles, amines, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.
Wirkmechanismus
The mechanism by which 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The dicyanoethenyl group acts as an electron acceptor, while the phenyl ring can donate electrons, facilitating charge transfer interactions. This makes the compound useful in applications requiring efficient electron transport, such as in organic electronics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile include:
2-[[4-(2,2-Dicyanovinyl)phenyl]methylidene]malononitrile: This compound has a similar structure but with slight variations in the substituents, leading to different electronic properties.
1,4-Bis(2,2-dicyanovinyl)benzene: Another related compound with two dicyanoethenyl groups attached to a benzene ring, used in similar applications in organic electronics.
2,2’-[1,4-Phenylenebis(methylidyne)]dimalononitrile: This compound features a bis-malononitrile structure, offering different reactivity and applications compared to the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of electron-donating and electron-accepting properties, making it particularly useful in the design of advanced materials for electronic applications .
Eigenschaften
CAS-Nummer |
17239-69-9 |
|---|---|
Molekularformel |
C14H6N4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H |
InChI-Schlüssel |
GFHNYZLHHUFONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
Key on ui other cas no. |
17239-69-9 |
Synonyme |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B93457.png)
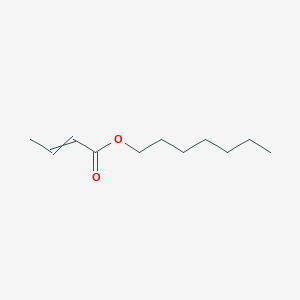
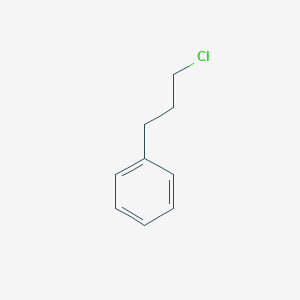
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
